molecular formula C15H20BNO2 B12280809 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 1192003-28-3

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B12280809
CAS No.: 1192003-28-3
M. Wt: 257.14 g/mol
InChI Key: RTDUTSUGLKYGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a chemical compound with the molecular formula C16H22BNO2. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the borylation of aromatic compounds. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for boron-containing drugs.

    Industry: Utilized in the production of advanced materials, polymers, and catalysts.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The nitrile group can also undergo transformations, contributing to the compound’s reactivity and utility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is unique due to its specific combination of a nitrile group and a boron-containing dioxaborolane ring. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications and research fields .

Properties

CAS No.

1192003-28-3

Molecular Formula

C15H20BNO2

Molecular Weight

257.14 g/mol

IUPAC Name

2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C15H20BNO2/c1-10-7-13(8-12(9-17)11(10)2)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3

InChI Key

RTDUTSUGLKYGLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C#N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.